![molecular formula C22H23NO5 B2576152 2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one CAS No. 898412-07-2](/img/structure/B2576152.png)
2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an isoquinoline derivative with various functional groups attached, including an ethoxyethyl group, a methoxyphenyl group, and an oxoethoxy group. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isoquinoline core is a bicyclic structure containing a benzene ring fused to a pyridine ring. The other groups (ethoxyethyl, methoxyphenyl, oxoethoxy) would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the nature of its functional groups. Without specific data, we can only make general predictions. For example, the compound is likely to be solid at room temperature and may have limited solubility in water due to the presence of nonpolar groups .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Isoquinoline derivatives, such as methoxy-indolo[2,1-a]isoquinolines, have been synthesized through Bischler-Napieralski reactions and tested for antitumor activities. These compounds, including those with methoxy substitutions, demonstrated significant cytostatic activity in vitro against leukemia and mammary tumor cells. The synthesis approach and the observed biological activities suggest that isoquinoline derivatives, by extension potentially including "2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one", hold promise for the development of new anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).
Cyclization Reactions and Novel Structures
Isoquinoline derivatives have been explored for their unique chemical structures through cyclization reactions. For example, cyclization of certain nitrile compounds in the presence of diethyl carbonate and sodium ethoxide produced novel isoquinoline derivatives with potential for further chemical and biological investigation. This process illustrates the versatility of isoquinoline backbones in synthesizing complex molecules with potentially unique biological activities (Ando, Tokoro Yama, & Kubota, 1974).
Antioxidant Applications and Toxicity Studies
Isoquinoline derivatives, such as Ethoxyquin, have been extensively studied for their antioxidant properties, especially in animal feed to prevent lipid peroxidation. Despite its primary use as an antioxidant, Ethoxyquin's biological impact, including potential toxicity and safety concerns, has been the subject of research, highlighting the importance of evaluating the biological effects of synthetic antioxidants derived from isoquinoline compounds (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Chemical and Biological Interactions
The study of isoquinoline compounds extends to their interactions with biological systems, including their effects on blood pressure, respiration, and smooth muscle. These investigations provide insights into the physiological impacts of isoquinoline derivatives, offering a foundation for developing therapeutic agents targeting specific biological pathways. The diverse actions observed, such as pressor and depressor activities, highlight the compound class's potential for nuanced biological modulation (Fassett & Hjort, 1938).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules and their interactions with enzymes, receptors, or other targets in the body. Without specific studies on this compound, it’s impossible to predict its mechanism of action .
Propiedades
IUPAC Name |
2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-27-14-13-23-12-11-18-19(22(23)25)5-4-6-21(18)28-15-20(24)16-7-9-17(26-2)10-8-16/h4-12H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIOHJBCZCVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)
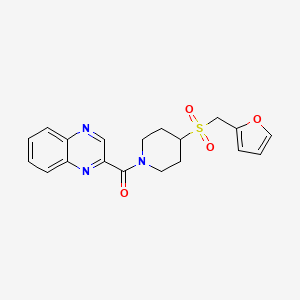
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)

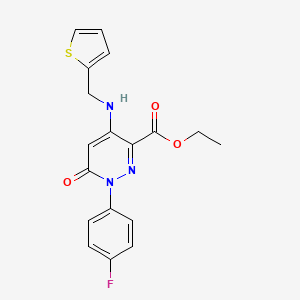
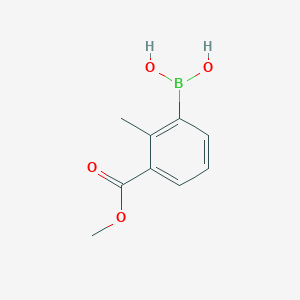
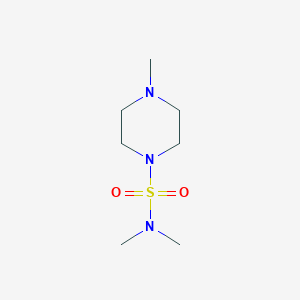
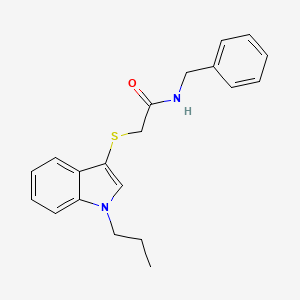

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)


![4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2576090.png)
